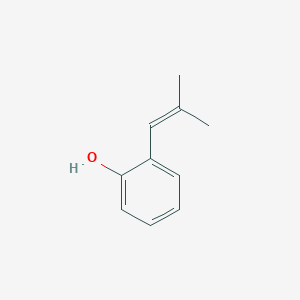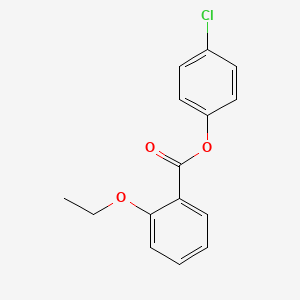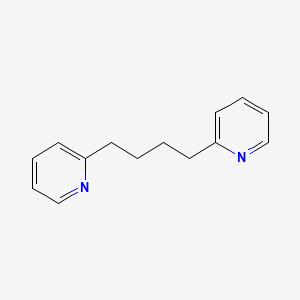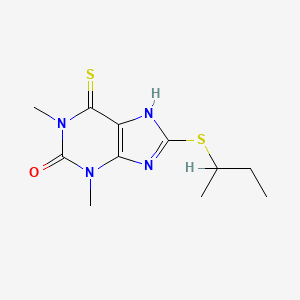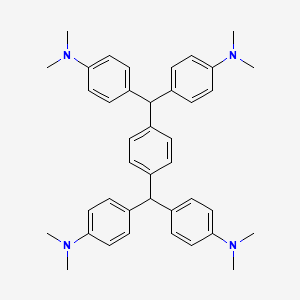
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of three methyl groups and a tetrahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms.
Substitution: This reaction can replace one or more hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Researchers explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-2,4a-Methanonaphthalen-8(5H)-one: Shares a similar naphthalene core but differs in the substitution pattern and functional groups.
1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol: Another naphthalene derivative with different substituents and functional groups.
Uniqueness
2,6,7-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione stands out due to its specific substitution pattern and the presence of a tetrahydronaphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
2670-22-6 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2,6,7-trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-11(5-8(7)2)13(15)9(3)6-12(10)14/h6,10-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
FYIJJHXNMNAKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2C(C1)C(=O)C=C(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


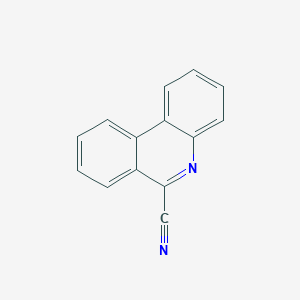
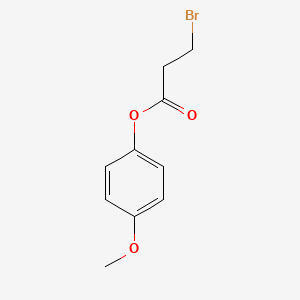
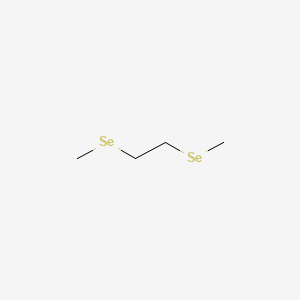
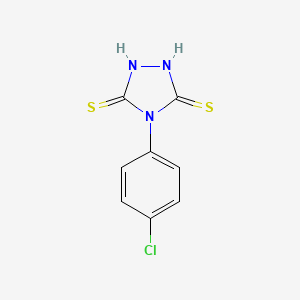
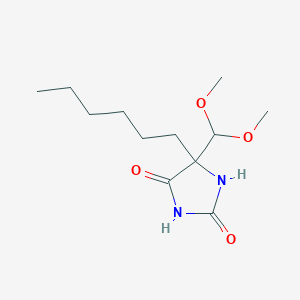
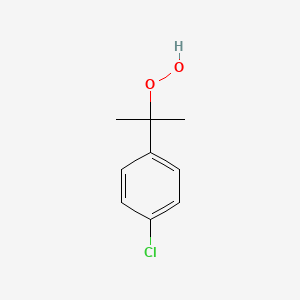
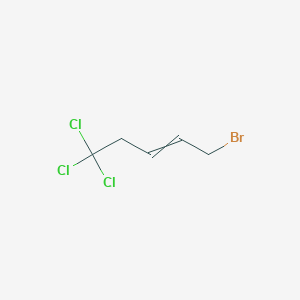
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
